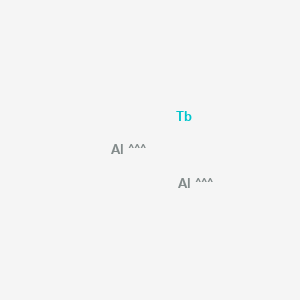
CID 6336900
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 6336900 is a compound formed by the combination of aluminum and terbium in a 2:1 ratio. This compound is part of the broader category of aluminum-rare earth metal alloys, which are known for their unique properties and applications in various fields. Terbium, a rare earth element, is known for its magnetic and luminescent properties, which can be enhanced when combined with aluminum.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of aluminum-terbium compounds typically involves the simultaneous thermal evaporation of aluminum and terbium. This method results in the formation of thin films with varying terbium content. The process involves heating aluminum and terbium in a vacuum chamber until they evaporate and then condense on a substrate, forming a thin film .
Industrial Production Methods
In industrial settings, aluminum-terbium compounds can be produced through high-temperature alloying processes. This involves melting aluminum and terbium together in a controlled environment to ensure the proper ratio and homogeneity of the final product. The molten mixture is then cooled and solidified to form the desired alloy .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum-terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both aluminum and terbium.
Common Reagents and Conditions
Oxidation: Aluminum-terbium compounds can oxidize when exposed to oxygen, forming aluminum oxide and terbium oxide. This reaction is typically carried out at elevated temperatures.
Reduction: Reduction reactions can be performed using hydrogen or other reducing agents to convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often using halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions include aluminum oxide, terbium oxide, and various intermediate compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Aluminum-terbium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Employed in bioimaging and biosensing applications because of their luminescent properties.
Medicine: Investigated for potential use in medical imaging and as contrast agents in MRI scans.
Industry: Utilized in the production of high-performance materials, such as magnets and phosphors for lighting and display technologies
Mecanismo De Acción
The mechanism by which aluminum-terbium compounds exert their effects is primarily related to the electronic configuration of terbium. Terbium’s partially filled 4f orbitals allow it to absorb and emit light efficiently, making it useful in luminescent applications. Additionally, the combination with aluminum enhances the compound’s stability and conductivity, making it suitable for various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum-Cerium Compounds: Known for their high-temperature stability and mechanical strength.
Aluminum-Yttrium Compounds: Used in similar applications but with different magnetic and electronic properties.
Aluminum-Gadolinium Compounds: Noted for their use in magnetic refrigeration and other advanced technologies.
Uniqueness
Aluminum-terbium compounds are unique due to their combination of luminescent and magnetic properties, which are not as pronounced in other aluminum-rare earth metal alloys. This makes them particularly valuable in applications requiring both properties, such as advanced imaging technologies and high-performance materials .
Propiedades
Número CAS |
12043-28-6 |
|---|---|
Fórmula molecular |
AlTb |
Peso molecular |
185.90689 g/mol |
Nombre IUPAC |
aluminum;terbium |
InChI |
InChI=1S/Al.Tb |
Clave InChI |
SSUFOAJSWIDITI-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Tb] |
SMILES canónico |
[Al].[Tb] |
Key on ui other cas no. |
12043-28-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















